molecular formula C22H23N5OS B4420144 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B4420144
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: QXKMQRVPBHCSHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure fused with a piperazine moiety and heteroaromatic substituents. Key structural features include:

  • Quinazolin-5(6H)-one core: A nitrogen-containing heterocycle with a ketone group at position 3.
  • 4-Methyl substitution: A methyl group at position 4 of the quinazolinone ring.
  • Thiophen-2-yl substituent: A sulfur-containing heteroaromatic ring (thiophene) at position 6.
  • 4-(Pyridin-2-yl)piperazine: A piperazine ring linked to a pyridine group at position 2 of the quinazolinone.

Eigenschaften

IUPAC Name

4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-15-21-17(13-16(14-18(21)28)19-5-4-12-29-19)25-22(24-15)27-10-8-26(9-11-27)20-6-2-3-7-23-20/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMQRVPBHCSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The thiophene group is then added via a palladium-catalyzed cross-coupling reaction. The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone ring undergoes nucleophilic substitution, particularly at the C2 and C4 positions. For example:

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) converts the ketone group at C4 to a chloroquinazoline intermediate, enabling further functionalization .

  • Amination : Reaction with hydrazine hydrate replaces the C2-chloro group (if present) with amine functionalities, forming hydrazine derivatives .

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationPOCl₃, reflux, 6–8 h4-chloroquinazoline derivative75–85%
Hydrazine additionHydrazine hydrate, ethanol, 80°C2-hydrazinylquinazolin-4(3H)-one65–70%

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene moiety participates in electrophilic substitution, such as:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the thiophene ring .

  • Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups, enhancing solubility for further derivatization .

Notable Outcomes :

  • Nitro-thiophene derivatives show increased antimycobacterial activity in related compounds .

  • Sulfonated analogs exhibit improved aqueous solubility, critical for pharmacological applications .

Functionalization of the Pyridinylpiperazine Side Chain

The piperazine ring’s nitrogen atoms serve as sites for alkylation or acylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) yields N-alkylated piperazines.

  • Acylation : Treatment with acetyl chloride forms N-acetyl derivatives, modifying pharmacokinetic properties.

Example Reaction :

Starting MaterialReagentConditionsProductYield
Pyridinylpiperazine-quinazolinone conjugateMethyl iodideDMF, K₂CO₃, 60°CN-methylpyridinylpiperazine derivative80–85%

Cyclization and Ring-Opening Reactions

The dihydroquinazolinone scaffold facilitates cyclization:

  • Heterocycle Formation : Reaction with thiourea derivatives in acetonitrile forms fused thiazole rings .

  • Ring Expansion : Oxidative conditions (e.g., H₂O₂/Fe³⁺) convert the dihydroquinazolinone to a fully aromatic quinazoline system.

Mechanistic Insight :

  • Thiourea derivatives attack the C2 position, followed by cyclization to form thiazoloquinazolinones .

  • Ring expansion involves dehydrogenation, confirmed via spectroscopic analysis.

Cross-Coupling Reactions

The thiophene and pyridine rings enable transition-metal-catalyzed couplings:

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the thiophene’s C5 position .

  • Buchwald–Hartwig Amination : Forms C–N bonds between the quinazolinone and secondary amines.

Optimized Parameters :

Coupling TypeCatalyst SystemSubstrate CompatibilityYield Range
SuzukiPd(PPh₃)₄, K₂CO₃, DMFArylboronic acids60–75%
Buchwald–HartwigPd₂(dba)₃, XantphosSecondary amines70–80%

Redox Reactions

The quinazolinone core undergoes reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces the C7–C8 double bond in the dihydroquinazolinone, yielding a tetrahydro derivative.

  • N-Oxide Formation : Reaction with m-CPBA oxidizes the pyridine nitrogen to an N-oxide, altering electronic properties.

Applications :

  • Reduced analogs show enhanced metabolic stability in preclinical studies.

  • N-Oxides serve as intermediates for further functionalization.

Comparative Reactivity with Analogous Compounds

The thiophene and pyridinylpiperazine groups distinguish this compound from simpler quinazolinones:

FeatureThis Compound4-MethylquinazolinePyridinylpiperazine Derivatives
Electrophilic SitesThiophene C5, Quinazolinone C2/C4Quinazolinone C2/C4Piperazine N-atoms
Redox SensitivityModerate (thiophene stabilization)High (unsubstituted core)Low (stable piperazine ring)
Functionalization EaseHigh (multiple reactive centers)ModerateHigh (flexible N-sites)

Key Research Findings

  • Antimicrobial Activity : Nitro-substituted thiophene analogs exhibit MIC values of 5–10 μM against Mycobacterium tuberculosis .

  • CNS Modulation : Pyridinylpiperazine-modified derivatives demonstrate affinity for serotonin receptors (5-HT₁A) in vitro.

  • Solubility : Sulfonated derivatives achieve aqueous solubility >2 mg/mL, facilitating formulation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compound A has been investigated for its potential in treating various types of cancers. The structure of the compound suggests that it may interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, studies have indicated that compounds with similar structural motifs can inhibit serine/threonine kinases such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are critical in cancer cell cycle regulation .

Case Study: Inhibition of CDK Activity

In a study focusing on the inhibition of CDK activity, derivatives of quinazoline compounds were shown to effectively reduce tumor growth in xenograft models. The results indicated that Compound A could potentially exhibit similar effects due to its structural similarities with known CDK inhibitors .

Neuropharmacology

The piperazine moiety present in Compound A is known for its neuroactive properties. Research has highlighted the role of piperazine derivatives in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Case Study: Serotonin Receptor Modulation

A related compound demonstrated significant binding affinity to serotonin receptors, leading to anxiolytic effects in animal models. This points towards the possibility that Compound A may also influence serotonergic pathways, warranting further investigation into its neuropharmacological properties .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds structurally related to Compound A. The presence of the thiophene ring has been associated with enhanced antibacterial properties against various pathogens.

Case Study: Evaluation Against Bacterial Strains

In vitro tests showed that certain thiophene-containing compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that Compound A could be developed as a novel antimicrobial agent .

Structure-Activity Relationship Studies

Further research is needed to elucidate the structure-activity relationships (SAR) of Compound A and its analogs. Understanding how modifications to the chemical structure affect biological activity will be essential for optimizing therapeutic efficacy.

Clinical Trials

To translate laboratory findings into clinical applications, it is crucial to conduct clinical trials assessing the safety and efficacy of Compound A in humans.

Combination Therapies

Exploring combination therapies with existing anticancer or antimicrobial agents may enhance therapeutic outcomes and reduce resistance development.

Wirkmechanismus

The mechanism of action of 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (RN: 878993-37-4)

  • Structural Similarities: Identical quinazolinone core and 4-methyl substitution. Same 4-(pyridin-2-yl)piperazine group at position 2.
  • Key Difference :
    • Substituent at position 7 : Phenyl group () vs. thiophen-2-yl (target compound).
  • No experimental data comparing their activities or properties are provided in the evidence .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structural Differences: Core structure: Tetrahydroimidazo[1,2-a]pyridine vs. quinazolinone. Substituents: Includes cyano, nitro, and ester groups, unlike the target compound’s thiophene and pyridinylpiperazine.
  • Available Data :
    • Melting point : 243–245°C.
    • Spectral data : 1H NMR (δ 1.21–7.74 ppm), 13C NMR (δ 14.4–163.2 ppm), IR (ν 1735 cm⁻¹ for ester C=O).
    • HRMS (ESI) : [M+H]+ calculated 585.2108, found 585.2104 .
  • Comparison Relevance :
    • Demonstrates characterization methods (e.g., NMR, HRMS) applicable to the target compound. However, structural dissimilarities limit direct comparative insights.

Critical Analysis of Evidence Limitations

  • thiophene) and core heterocycle variations.
  • Need for Further Research : Experimental studies on electronic effects (thiophene’s sulfur atom) and pharmacokinetic profiles are essential for actionable insights.

Biologische Aktivität

The compound 4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by studies indicating that similar compounds with quinazoline scaffolds exhibit significant anti-proliferative effects on various cancer cell lines .

Anticancer Activity

Research has demonstrated that This compound exhibits potent anticancer activity. In vitro studies have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.52Induction of apoptosis
MDA-MB-231 (Breast)0.29CDK inhibition
HCT116 (Colon)0.36Cell cycle arrest
UACC-62 (Melanoma)0.24Apoptotic pathway activation

These results indicate that the compound's efficacy may vary depending on the specific cancer type and its associated molecular characteristics .

Case Studies

Several case studies have highlighted the compound's potential in clinical applications:

  • Lung Cancer Treatment : A study evaluated the compound's effects on A549 lung cancer cells, revealing significant morphological changes consistent with apoptosis after treatment at varying concentrations. The results indicated that the compound could effectively reduce cell viability .
  • Breast Cancer : In another study involving MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in proliferation rates, further supporting its role as a potential therapeutic agent against breast cancer .
  • Combination Therapies : Preliminary investigations into combination therapies involving this compound and other standard chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?

To confirm the structure, researchers should employ a combination of 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) .

  • 1H NMR identifies protons in the quinazolinone core (e.g., methyl groups at δ ~2.5 ppm) and the thiophene substituent (aromatic protons at δ ~7.0–7.5 ppm) .
  • 13C NMR confirms carbonyl (C=O) signals near δ 165–175 ppm and aromatic carbons from the pyridine and thiophene moieties .
  • IR verifies the carbonyl stretch (~1650–1700 cm⁻¹) and NH/CH vibrations .
  • HRMS ensures accurate molecular weight determination (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Basic: What synthetic methodologies are effective for constructing the quinazolinone core?

The quinazolinone core can be synthesized via one-pot cyclocondensation or multistep reactions :

  • Cyclocondensation : React anthranilic acid derivatives with isothiocyanates or carbodiimides under reflux in ethanol/acetic acid .
  • Stepwise synthesis : Assemble the piperazine and thiophene substituents before cyclization. For example, refluxing intermediates in ethanol with catalytic acid (e.g., HCl) achieves ring closure .
  • Purification : Use recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Advanced: How can researchers design experiments to assess the thiophen-2-yl group’s impact on bioactivity?

A structure-activity relationship (SAR) study is critical:

  • Synthetic analogs : Prepare derivatives with alternative substituents (e.g., phenyl, furan) at the 7-position .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using in vitro inhibition assays (IC50 determination) and compare activity profiles .
  • Computational modeling : Perform molecular docking to evaluate interactions between the thiophene moiety and enzyme active sites (e.g., hydrophobic pockets) .

Advanced: How to resolve contradictions in reported biological data for quinazolinone derivatives?

Contradictions often arise from assay variability or compound purity :

  • Standardize assays : Use identical enzyme sources (e.g., recombinant human kinases), buffer conditions (pH, ionic strength), and controls .
  • Analytical validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradients) and quantify impurities (e.g., residual solvents) .
  • Structural confirmation : Compare NMR data with literature to rule out isomerism or degradation .

Methodological: What purification strategies achieve high-purity (>95%) compound isolation?

  • Recrystallization : Optimize solvent mixtures (e.g., DMF/ethanol for polar compounds) to remove byproducts .
  • Chromatography : Use reverse-phase HPLC (C18 column, methanol/water + 0.1% TFA) for challenging separations .
  • Impurity profiling : Employ LC-MS to detect and quantify synthetic byproducts (e.g., des-methyl analogs) .

Advanced: What computational methods predict binding affinity to enzyme targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses of the compound in ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR modeling : Train models on IC50 data from analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or π-π interactions .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How to analyze metabolic stability in preclinical studies?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
  • Metabolite ID : Use high-resolution MS/MS to detect hydroxylation or piperazine ring cleavage products .
  • CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.